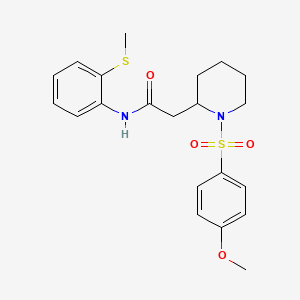

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S2/c1-27-17-10-12-18(13-11-17)29(25,26)23-14-6-5-7-16(23)15-21(24)22-19-8-3-4-9-20(19)28-2/h3-4,8-13,16H,5-7,14-15H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOXNQGPSQKEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperidine derivative with 4-methoxyphenyl sulfonyl chloride.

Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 2-(methylthio)phenylacetic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted aromatic derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

The compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide

- This compound analogs : Compounds with slight modifications in the piperidine ring or the aromatic substituents.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, from chemical synthesis to potential therapeutic uses.

Biological Activity

The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide is a sulfonamide derivative notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Structural Characteristics

The compound features several key structural components:

- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.

- Sulfonyl Group : Enhances stability and solubility.

- Aromatic Substituents : Contribute to the compound's reactivity and interaction with biological targets.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₄S |

| Molecular Weight | 434.6 g/mol |

| CAS Number | 941905-15-3 |

Pharmacological Potential

Preliminary studies indicate that This compound exhibits significant biological activities, particularly in the following areas:

- Antiviral Activity : Similar compounds have shown promise against various viral infections. The sulfonamide group may enhance antiviral efficacy by interacting with viral proteins or host cell receptors .

- Enzyme Inhibition : The compound is expected to modulate enzyme activity, potentially affecting metabolic pathways and cellular signaling. Its structural features suggest it may inhibit specific enzymes involved in disease processes.

The mechanism by which this compound exerts its effects likely involves:

- Binding to Specific Targets : It may interact with molecular targets such as receptors or enzymes, leading to modulation of biochemical pathways.

- Influencing Cellular Signaling : By altering the activity of these targets, the compound could impact various physiological responses, including inflammation and cell proliferation .

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that related sulfonamide derivatives effectively inhibited viral replication by interfering with viral entry into host cells. This suggests that our compound may share similar mechanisms .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound to specific enzymes revealed significant inhibition rates, indicating its potential as a therapeutic agent in conditions requiring enzyme modulation.

Comparative Analysis

A comparative analysis of related compounds highlights the unique aspects of This compound :

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-methylbenzyl)acetamide | Antiviral, enzyme inhibition | Different aromatic substitution |

| N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | Antimicrobial properties | Enhanced solubility due to ethyl substitution |

| N-(2,6-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | Modulation of metabolic pathways | Varying methyl group positioning |

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:

- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with a piperidine precursor under inert atmosphere (N₂/Ar) at 0–25°C .

- Acetamide coupling : Using coupling agents like EDC/HOBt for amide bond formation between the sulfonylated piperidine intermediate and 2-(methylthio)aniline .

- Purification : Column chromatography (e.g., silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Critical parameters : Temperature control during sulfonylation (prevents side reactions) and stoichiometric ratios in coupling steps (avoids unreacted intermediates) .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirm regiochemistry of the piperidine ring and sulfonyl/acetamide linkages (e.g., methoxy singlet at δ 3.8 ppm, methylthio at δ 2.5 ppm) .

- HRMS : Validate molecular formula (e.g., C₂₁H₂₅N₂O₄S₂) with <2 ppm error .

- Chromatography :

- HPLC : Purity assessment using a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. What methodologies are employed to investigate structure-activity relationships (SAR) for this compound?

- Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl or varying methylthio position) to assess impact on bioactivity .

- In vitro assays :

- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .

- Cellular assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/TNF-α ELISA) in cell lines (e.g., RAW 264.7 macrophages) .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding interactions with protein targets (e.g., COX-2 active site) .

Q. How should researchers address discrepancies in reported biological activities of similar sulfonamide-piperidine-acetamide derivatives?

- Comparative assays : Replicate studies under standardized conditions (e.g., identical cell lines, IC₅₀ protocols) to isolate structural vs. methodological variability .

- Meta-analysis : Statistically evaluate datasets (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in solubility) .

- Orthogonal validation : Confirm activity via independent techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What experimental approaches are recommended to elucidate the mechanism of action?

- Target identification :

- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate interacting proteins from lysates .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/NF-κB pathways) .

- In vivo models : Efficacy testing in disease models (e.g., adjuvant-induced arthritis for anti-inflammatory activity) with pharmacokinetic (PK) monitoring .

Q. What strategies optimize pharmacokinetic (PK) properties while maintaining efficacy?

- Solubility enhancement : Co-solvent systems (PEG-400/TPGS) or nanoformulation (liposomes) to improve oral bioavailability .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy group) and design deuterated analogs .

- Toxicity profiling : Ames test for mutagenicity and hERG assay for cardiac safety .

Data Contradiction Analysis

- Case example : Conflicting COX-2 inhibition data (IC₅₀ = 0.5 μM vs. 5 μM in similar analogs) may arise from:

- Assay variability : Fluorometric vs. colorimetric methods .

- Structural nuances : Electron-withdrawing groups (e.g., Cl) enhance sulfonamide acidity, improving target binding vs. methoxy donors .

- Resolution : Cross-validate using crystallography (e.g., COX-2 co-crystal structures) to confirm binding mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.